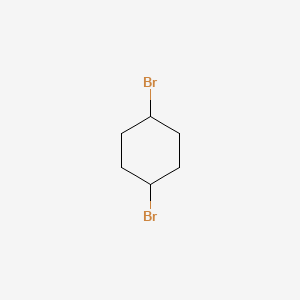

1,4-Dibromocyclohexane

Description

The exact mass of the compound this compound is 241.91288 g/mol and the complexity rating of the compound is 54.9. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALGWDQLKYPDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067888 | |

| Record name | 1,4-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35076-92-7, 13618-83-2 | |

| Record name | 1,4-Dibromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35076-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035076927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-1,4-dibromocyclohexane chair conformation

An In-Depth Technical Guide to the Conformational Analysis of cis-1,4-Dibromocyclohexane

Abstract

The stereochemical arrangement of substituents on a cyclohexane ring dictates its three-dimensional structure and, consequently, its reactivity and physical properties. For researchers in medicinal chemistry and materials science, a profound understanding of these conformational preferences is paramount. This guide provides a detailed examination of cis-1,4-dibromocyclohexane, a model system for understanding the interplay of steric forces in disubstituted cyclohexanes. We will explore the principles of chair conformations, the quantitative assessment of steric strain through A-values, and the definitive characterization of its conformational equilibrium using Nuclear Magnetic Resonance (NMR) spectroscopy.

Foundational Principles of Cyclohexane Conformation

To appreciate the nuances of cis-1,4-dibromocyclohexane, one must first grasp the fundamentals of the cyclohexane ring itself. To minimize angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), the cyclohexane ring adopts a non-planar, puckered structure. The most stable of these is the chair conformation .

In this chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

-

Axial (a): Six positions that are perpendicular to the approximate plane of the ring, pointing alternately up and down.

-

Equatorial (e): Six positions that point outwards from the perimeter of the ring, roughly within the plane.

A critical dynamic feature of the cyclohexane ring is the chair-chair interconversion , or "ring flip." This rapid process, occurring at room temperature, converts one chair form into another. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.

For a monosubstituted cyclohexane, the two chair conformers are not equal in energy. Substituents larger than hydrogen are generally more stable in the equatorial position to avoid unfavorable steric interactions with the other two axial substituents on the same side of the ring. This destabilizing interaction is known as a 1,3-diaxial interaction .

Conformational Equilibrium of cis-1,4-Dibromocyclohexane

When we consider a 1,4-disubstituted cyclohexane, the cis and trans isomers behave very differently. For the trans isomer, a ring flip interconverts a diequatorial conformer and a diaxial conformer. The diequatorial form is strongly favored due to the absence of 1,3-diaxial interactions.

However, for cis-1,4-dibromocyclohexane , the situation is unique. In a cis-1,4 arrangement, one substituent must be axial and the other must be equatorial. When the ring flips, the axial bromine becomes equatorial, and the equatorial bromine becomes axial. Because the substituents are identical, the two resulting chair conformations are mirror images of each other (enantiomers) and are therefore identical in energy.

This means that at any given moment, a sample of cis-1,4-dibromocyclohexane exists as a 50:50 mixture of these two rapidly interconverting, isoenergetic conformers. The equilibrium constant (Keq) for this process is exactly 1.

Figure 1: Chair-chair interconversion of cis-1,4-dibromocyclohexane.

Quantitative Energetic Analysis: The Role of A-Values

To quantify the energetic penalty of placing a substituent in the axial position, chemists use a parameter known as the A-value . The A-value is defined as the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position due to more severe 1,3-diaxial interactions.

| Substituent (X) | A-value (kcal/mol) |

| -H | 0 |

| -CN | 0.2 |

| -Br | ~0.4-0.6 |

| -OH | 0.9 |

| -CH₃ | 1.8 |

| -C(CH₃)₃ | >4.5 |

| Data sourced from various compilations. |

The A-value for a bromine substituent is relatively modest, approximately 0.4-0.6 kcal/mol. This is significantly less than that of a methyl group (1.8 kcal/mol) despite bromine's larger atomic mass. The primary reason for this is the longer carbon-bromine bond length (~1.94 Å) compared to a carbon-carbon bond (~1.54 Å). This increased bond length places the bulky bromine atom further away from the cyclohexane ring, thereby mitigating the steric clash with the axial hydrogens at the 3 and 5 positions.

For cis-1,4-dibromocyclohexane, we can use A-values to confirm our earlier qualitative assessment.

-

Conformer A: One axial Br (+0.5 kcal/mol) and one equatorial Br (0 kcal/mol). Total Strain ≈ 0.5 kcal/mol.

-

Conformer B: One equatorial Br (0 kcal/mol) and one axial Br (+0.5 kcal/mol). Total Strain ≈ 0.5 kcal/mol.

Since the calculated strain energies are identical, the model predicts no energetic preference for one conformer over the other, which is consistent with an equilibrium constant of 1.

Experimental Verification via NMR Spectroscopy

While A-values provide a robust theoretical framework, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful experimental method to directly observe and confirm conformational dynamics.

Time-Averaging at Ambient Temperature

At room temperature, the ring flip of cis-1,4-dibromocyclohexane is extremely rapid (on the order of 10⁵ times per second). Because this interconversion is much faster than the NMR timescale, the spectrometer detects only a time-averaged spectrum. Consequently, the signals for the axial and equatorial protons (and carbons) are merged into single, sharp, averaged peaks. For example, the proton on the same carbon as a bromine (the C1 proton) spends 50% of its time in an axial environment and 50% in an equatorial environment, resulting in a single observed signal with an averaged chemical shift and averaged coupling constants.

"Freezing Out" Conformations with Low-Temperature NMR

To resolve the individual conformers, the rate of interconversion must be slowed. This is achieved by performing a variable-temperature (VT) NMR experiment. As the sample is cooled, the rate of the ring flip decreases. Below a certain temperature, known as the coalescence temperature , the interconversion becomes slow enough on the NMR timescale that the signals for the axial and equatorial protons broaden and then resolve into two distinct sets of peaks. This allows for the direct analysis of the individual conformers in the equilibrium.

The Karplus Relationship and Conformational Assignment

Once the signals are resolved at low temperature, the key to assigning them to specific axial or equatorial protons lies in the analysis of vicinal (³J) coupling constants. The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation .

Figure 2: The relationship between proton orientation, dihedral angle, and coupling constant.

In a chair conformation:

-

Axial-Axial (Hₐ-Hₐ) Coupling: The dihedral angle is ~180°, resulting in a large coupling constant, typically 10-14 Hz.

-

Axial-Equatorial (Hₐ-Hₑ) Coupling: The dihedral angle is ~60°, giving a small coupling constant of 2-5 Hz.

-

Equatorial-Equatorial (Hₑ-Hₑ) Coupling: The dihedral angle is also ~60°, resulting in a similarly small coupling constant of 2-5 Hz.

By measuring the coupling constants in the low-temperature ¹H NMR spectrum, one can definitively assign the protons. A proton exhibiting a large splitting pattern (a doublet of doublets with one large J-value) must be axial and coupled to another axial proton.

Experimental Protocol: VT-¹H NMR of cis-1,4-Dibromocyclohexane

This protocol outlines the methodology for confirming the conformational equilibrium of cis-1,4-dibromocyclohexane.

Objective: To acquire and analyze ¹H NMR spectra of cis-1,4-dibromocyclohexane at ambient and low temperatures to observe the effects of restricted chair-chair interconversion.

Materials:

-

cis-1,4-dibromocyclohexane

-

Deuterated solvent suitable for low-temperature work (e.g., Toluene-d₈, M.P. -95 °C)

-

High-quality 5 mm NMR tubes

-

NMR Spectrometer (≥400 MHz) with variable temperature capabilities

Procedure:

-

Sample Preparation (Self-Validation Step 1):

-

Accurately weigh ~10-15 mg of cis-1,4-dibromocyclohexane.

-

Dissolve the sample in ~0.6 mL of Toluene-d₈ directly in the NMR tube.

-

Cap the tube securely and ensure the solution is homogeneous. Causality: Toluene-d₈ is chosen for its low freezing point, ensuring the solvent remains liquid at the target low temperature.

-

-

Room Temperature Spectrum Acquisition (Self-Validation Step 2):

-

Insert the sample into the NMR spectrometer magnet.

-

Allow the sample temperature to equilibrate to the standard probe temperature (e.g., 298 K).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Expected Outcome: A set of sharp, time-averaged signals. This confirms sample identity and instrument function before proceeding.

-

-

Low-Temperature Spectrum Acquisition:

-

Begin cooling the probe using the spectrometer's temperature control unit. Set the initial target temperature to -80 °C (193 K). Use a low gas flow rate to prevent sample freezing.

-

Allow the sample to fully equilibrate at the target temperature for at least 5-10 minutes.

-

Re-optimize the lock and shim settings, as both are temperature-dependent. Trustworthiness: Failure to re-shim at the target temperature will result in poor line shape, making data interpretation impossible.

-

Acquire a ¹H NMR spectrum at -80 °C. Increase the number of scans if necessary to achieve a good signal-to-noise ratio, as signals will be broader than at room temperature.

-

-

Data Analysis:

-

Process both the room temperature and low-temperature spectra (Fourier transform, phase correction, baseline correction).

-

Compare the two spectra. Note the broadening and eventual splitting of signals in the low-temperature spectrum, which is direct evidence of slowed ring inversion.

-

Focus on the signals for the protons on the bromine-bearing carbons (methine protons, -CHBr).

-

Measure the coupling constants (J-values) for the resolved signals in the low-temperature spectrum. Identify the large (axial-axial) couplings, which will confirm the presence of protons in axial environments.

-

Integrate the corresponding signals for the two conformers. The integration should be 1:1, confirming the equal energy of the two chair forms.

-

Conclusion

The conformational analysis of cis-1,4-dibromocyclohexane serves as an exemplary case study in stereochemistry. Unlike its trans counterpart, which overwhelmingly prefers a diequatorial state, the cis isomer exists as a dynamic equilibrium of two isoenergetic chair conformers. In each conformer, one bromine substituent occupies an axial position while the other is equatorial. This 50:50 equilibrium is dictated by the identical steric strain, quantified by A-values, in both flipped forms. The principles of NMR spectroscopy, particularly low-temperature experiments combined with the application of the Karplus relationship, provide irrefutable experimental evidence for this conformational behavior. For professionals in drug design and materials science, this fundamental understanding is crucial, as the axial/equatorial orientation of functional groups can profoundly impact molecular recognition, binding affinity, and material properties.

References

-

Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL: [Link]

-

Title: Table of A-Values Source: University of California, Irvine - Department of Chemistry URL: [Link]

-

Title: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes Source: YouTube URL: [Link]

-

Title: 4.8: Conformations of Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

-

Title: Video: Disubstituted Cyclohexanes: cis-trans Isomerism Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: A value - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Stereochemistry of disubstituted cyclohexane Source: SlideShare URL: [Link]

-

Title: Stereoisomerism in Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

-

Title: 1,3-Diaxial Interactions and A value for Cyclohexanes Source: Chemistry Steps URL: [Link]

-

Title: A Values - Stereochemical and Conformational Isomerism Source: Organic Chemistry - Online URL: [Link]

-

Title: Solved 4. Using only chair conformations, make and draw Source: Chegg URL: [Link]

-

Title: Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane Source: PubMed URL: [Link]

-

Title: Problem 3: chair-chair interconversion.mp4 Source: YouTube URL: [Link]

trans-1,4-dibromocyclohexane stability and steric hindrance

An In-Depth Technical Guide to the Conformational Stability and Steric Landscape of trans-1,4-Dibromocyclohexane

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications in medicinal chemistry and materials science. The three-dimensional architecture of a molecule dictates its interaction with biological targets and its macroscopic physical properties. This guide provides a detailed examination of trans-1,4-dibromocyclohexane as a model system for understanding the interplay of steric hindrance, electrostatic forces, and bond mechanics in determining conformational preference. We will dissect the energetic factors that govern the equilibrium between its chair conformers, present quantitative data, and outline both experimental and computational protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of conformational analysis.

The Foundational Role of Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, strain-free "chair" conformation. In this arrangement, the twelve hydrogen atoms are classified into two distinct sets: six are axial, pointing perpendicular to the mean plane of the ring, and six are equatorial, pointing outwards from the perimeter of the ring. Through a process known as ring flipping or chair interconversion, all axial positions become equatorial and vice versa. For an unsubstituted cyclohexane ring, these two chair forms are degenerate and interconvert rapidly at room temperature. However, the introduction of substituents breaks this degeneracy, making one chair conformation more stable than the other.

Conformational Isomerism in trans-1,4-Dibromocyclohexane

In trans-1,4-dibromocyclohexane, the two bromine atoms are on opposite sides of the ring. This stereochemical arrangement allows for two distinct chair conformations: one where both bromine atoms occupy equatorial positions (diequatorial or e,e) and another where both occupy axial positions (diaxial or a,a). These two conformers are in a dynamic equilibrium through ring flipping.[1][2] The central focus of this guide is to determine which conformer is more stable and to quantify the energetic difference between them.

Deconstructing the Stability Profile: A Multi-Factor Analysis

The preference for one conformation over another is not arbitrary but is governed by a delicate balance of quantifiable energetic factors.

The Dominant Influence of Steric Hindrance: 1,3-Diaxial Interactions

The primary factor destabilizing the diaxial conformer is steric hindrance. An axial substituent experiences repulsive steric interactions with the two other axial substituents (typically hydrogens) on the same side of the ring, located at the C3 and C5 positions relative to the substituent. These are known as 1,3-diaxial interactions .[1][3]

In the diaxial conformer of trans-1,4-dibromocyclohexane, each axial bromine atom has two such interactions with axial hydrogens. This introduces significant strain and raises the energy of this conformation. Conversely, the diequatorial conformer places the bulky bromine atoms in the less crowded equatorial positions, minimizing these repulsive interactions.[1][2]

The energetic cost of placing a substituent in an axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[4]

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -Br | 0.43 [4] |

| -Cl | 0.52 |

| -OH | 0.87[4] |

| -CH₃ | 1.74[4] |

| -C(CH₃)₃ | ~5.0 |

The Mitigating Effect of Bond Elongation

One might intuitively assume that the large size of the bromine atom would lead to a very high A-value. However, at 0.43 kcal/mol, its A-value is surprisingly modest, even smaller than that of a hydroxyl group.[4] This is a critical insight: steric bulk is not the only factor. The length of the carbon-substituent bond plays a crucial mitigating role. The C-Br bond is significantly longer (~1.93 Å) than a C-C bond (~1.54 Å) or a C-O bond (~1.43 Å).[4] This increased distance pushes the bulky bromine atom further away from the axial hydrogens, reducing the severity of the 1,3-diaxial interactions and thus lowering its A-value.[4]

Electrostatic Considerations: Dipole Moment Analysis

Each carbon-bromine bond possesses a significant bond dipole due to the difference in electronegativity between carbon and bromine. In the diequatorial conformer of trans-1,4-dibromocyclohexane, the two C-Br bond dipoles are oriented in opposite directions and effectively cancel each other out, leading to a molecule with a zero or near-zero overall dipole moment.[5][6] Similarly, in the diaxial conformer, the two C-Br dipoles are anti-parallel and also cancel. Therefore, in a non-polar solvent, electrostatic interactions do not strongly differentiate between the two conformers for this specific molecule.

Quantifying the Equilibrium

Energetic Cost of the Diaxial Conformer

We can estimate the total steric strain in the diaxial conformer by using the A-value for bromine as the energetic penalty for one axial bromine group. Since there are two axial bromine atoms, the total destabilization relative to the strain-free diequatorial conformer is approximately additive.

Total Strain (ΔG°) ≈ 2 × (A-value of Br) Total Strain (ΔG°) ≈ 2 × 0.43 kcal/mol = 0.86 kcal/mol

This value represents the energy difference between the diaxial and diequatorial forms.

| Conformer | Substituent Positions | Key Steric Interactions | Relative Strain Energy (kcal/mol) |

| Diequatorial | Br(e), Br(e) | None | 0 (Reference) |

| Diaxial | Br(a), Br(a) | Four Br-H 1,3-diaxial | ~0.86 |

Population Dynamics: The Predominance of the Diequatorial State

The free energy difference (ΔG°) is directly related to the equilibrium constant (Keq) by the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin (298 K or 25 °C).

Given ΔG° = 860 cal/mol (0.86 kcal/mol):

Keq = e^(-ΔG°/RT) = e^(-860 / (1.987 * 298)) ≈ 4.7

This Keq value represents the ratio of the more stable conformer to the less stable one:

Keq = [Diequatorial] / [Diaxial] ≈ 4.7

From this ratio, we can calculate that at 25 °C, the equilibrium mixture consists of approximately 82.5% diequatorial conformer and 17.5% diaxial conformer, clearly demonstrating the strong preference for the diequatorial arrangement.

Empirical Validation: Experimental Methodologies

Theoretical calculations provide a strong framework, but they must be validated by empirical data. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for directly observing and quantifying conformational equilibria.[7][8]

Protocol: Low-Temperature NMR Spectroscopy for Conformer Population Analysis

At room temperature, the ring flip of trans-1,4-dibromocyclohexane is rapid on the NMR timescale, resulting in a spectrum with averaged signals for the axial and equatorial protons. By lowering the temperature sufficiently (e.g., to -80 °C or lower), this interconversion can be slowed down to the point where distinct signals for the diaxial and diequatorial conformers can be resolved.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precise amount of trans-1,4-dibromocyclohexane in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).

-

Spectrometer Setup: Place the sample in a variable temperature NMR probe.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a baseline.

-

Cooling: Gradually lower the probe temperature in increments (e.g., 10 °C steps), allowing the sample to equilibrate at each step.

-

Data Acquisition: Acquire a ¹H NMR spectrum at each temperature, observing the broadening and eventual splitting of signals as the coalescence temperature is passed.

-

Low-Temperature Analysis: At a temperature where the ring flip is effectively "frozen" (e.g., -80 °C), acquire a final high-resolution spectrum.

-

Integration and Quantification: Identify the distinct signals corresponding to the methine protons (CH-Br) of the diequatorial and diaxial conformers. Carefully integrate these signals. The ratio of the integrals directly corresponds to the population ratio of the two conformers.[8]

-

ΔG° Calculation: Use the measured population ratio (Keq) to calculate the experimental ΔG° at that specific temperature.

Synthesis and Conclusion: Implications for Research and Development

The conformational analysis of trans-1,4-dibromocyclohexane unequivocally demonstrates the energetic preference for the diequatorial (e,e) conformer. This preference, driven primarily by the avoidance of destabilizing 1,3-diaxial steric interactions, is a fundamental principle of stereochemistry. While the bromine atom is large, the elongating effect of the C-Br bond partially mitigates its steric bulk, resulting in a moderate A-value.

For professionals in drug development, this analysis serves as a crucial reminder that the bioactive conformation of a molecule is often its lowest energy state. An understanding of these steric and electronic principles allows for the rational design of molecules with specific three-dimensional shapes to optimize binding affinity and biological activity. In materials science, controlling the conformation of molecular units can influence crystal packing, solubility, and other bulk properties. The robust, multi-pronged approach of theoretical calculation, quantitative analysis, and empirical validation outlined here provides a reliable framework for investigating any substituted cyclohexane system.

References

-

Brainly. (2024). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Indicate which conformation is more stable. brainly.com. [Link]

-

Canadian Science Publishing. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. cdnsciencepub.com. [Link]

-

Brainly. (2023). trans-1,4-Dibromocyclohexane is more stable than the cis isomer because only the trans isomer can adopt a conformation with both bromine atoms in equatorial positions. brainly.com. [Link]

-

Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". masterorganicchemistry.com. [Link]

-

ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. researchgate.net. [Link]

-

ResearchGate. (n.d.). trans-1,4-Dibromocyclohexane-1,4-dicarboxylic acid | Request PDF. researchgate.net. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. chem.libretexts.org. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dibromocyclohexane. PubChem. [Link]

-

NIST. (n.d.). trans-1,4-dibromocyclohexane. NIST Chemistry WebBook. [Link]

-

PubMed. (n.d.). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. National Center for Biotechnology Information. [Link]

-

StudySmarter. (n.d.). Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer?. studysmarter.us. [Link]

-

Allen. (n.d.). Which of the following molecules have zero dipole moment?. allen.ac.in. [Link]

-

Stenutz. (n.d.). 1,4-trans-dibromocyclohexane. stenutz.eu. [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. brainly.com [brainly.com]

- 3. homework.study.com [homework.study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Which of the following molecules have zero dipole moment? (I) gauche conformation of 1, 2 - dibromoethane. (II) anti conformation of 1, 2 - dibromoethane. (III) trans - 1, 4 - dibromocyclohexane (IV) cis - 1, 4 - dibromocylohexane (V) tetrabromomethane. (VI) 1, 1- dibromocyclohexane [allen.in]

- 6. 1,4-trans-dibromocyclohexane [stenutz.eu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers and Nomenclature of 1,4-Dibromocyclohexane

This guide provides a comprehensive technical overview of the stereoisomerism, conformational analysis, and nomenclature of 1,4-dibromocyclohexane. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereochemical principles in cyclic systems.

Introduction to Stereoisomerism in this compound

This compound serves as an exemplary model for understanding stereoisomerism in disubstituted cycloalkanes. The spatial arrangement of the two bromine atoms relative to the plane of the cyclohexane ring gives rise to two distinct stereoisomers: cis-1,4-dibromocyclohexane and trans-1,4-dibromocyclohexane.[1][2][3] These isomers are not interconvertible without breaking and reforming chemical bonds and exhibit different physical and chemical properties.[4]

The cyclohexane ring itself is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain.[5] This non-planar structure leads to two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the periphery of the ring).[5][6][7] The interplay between the cis/trans isomerism and the chair conformations is fundamental to understanding the molecule's behavior.

Conformational Analysis of Stereoisomers

The stability of the different stereoisomers and their conformers is primarily dictated by steric strain, particularly 1,3-diaxial interactions.[8][9] These are repulsive forces between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the cyclohexane ring, located three carbons away.[8]

cis-1,4-Dibromocyclohexane

In the cis isomer, both bromine atoms are on the same side of the cyclohexane ring.[3][4] To maintain the chair conformation, one bromine atom must occupy an axial position while the other occupies an equatorial position. Through a process called ring flipping, the axial bromine becomes equatorial, and the equatorial bromine becomes axial. These two chair conformers are enantiomeric (mirror images of each other) and have equal energy.[4] Therefore, cis-1,4-dibromocyclohexane exists as a rapidly equilibrating mixture of these two identical-energy conformers.

Diagram: Ring Flipping of cis-1,4-Dibromocyclohexane

Caption: Interconversion of the two chair conformers of cis-1,4-dibromocyclohexane.

trans-1,4-Dibromocyclohexane

For the trans isomer, the two bromine atoms are on opposite sides of the ring.[4][10] This geometric arrangement allows for two distinct chair conformations: one where both bromine atoms are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial).[10]

The diequatorial conformer is significantly more stable than the diaxial conformer.[10] This is because the diaxial conformer suffers from significant steric strain due to 1,3-diaxial interactions between the bulky bromine atoms and the axial hydrogens.[8][10] In contrast, the diequatorial conformer places the bromine atoms in the less sterically hindered equatorial positions, minimizing these repulsive interactions.[10] Consequently, at equilibrium, trans-1,4-dibromocyclohexane exists predominantly in the diequatorial conformation.

Diagram: Conformational Equilibrium of trans-1,4-Dibromocyclohexane

Caption: The conformational equilibrium of trans-1,4-dibromocyclohexane strongly favors the diequatorial form.

Quantitative Conformational Analysis: A-Values

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value (conformational free energy difference, -ΔG°).[11][12] A higher A-value indicates a greater steric bulk and a stronger preference for the equatorial position.[11]

The A-value for a bromine substituent on a cyclohexane ring is reported to be in the range of 0.2 to 0.7 kcal/mol.[13] A commonly cited average value is approximately 0.43 kcal/mol.[11] The variation in reported values can be attributed to differences in experimental conditions (e.g., solvent, temperature) and methodologies. The relatively modest A-value of bromine compared to a methyl group (A-value ≈ 1.74 kcal/mol) is due to the longer carbon-bromine bond length, which places the bulky bromine atom further from the interfering axial hydrogens, thus reducing the steric strain.[11][14]

| Substituent | A-Value (kcal/mol) |

| -F | 0.24 |

| -Cl | 0.4 |

| -Br | 0.2 - 0.7 |

| -I | 0.4 |

| -OH | 0.6 - 0.9 |

| -CH₃ | 1.8 |

| -C(CH₃)₃ | > 4.5 |

Table 1: A-Values for Common Substituents on a Cyclohexane Ring. [13]

For trans-1,4-dibromocyclohexane, the energy difference between the diaxial and diequatorial conformers can be estimated by summing the A-values of the two axial bromine atoms in the less stable conformer. This results in a significant energy penalty for the diaxial form, strongly favoring the diequatorial conformer at equilibrium.

IUPAC Nomenclature

The unambiguous naming of stereoisomers is critical for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for this purpose.[15][16][17]

For this compound, the stereochemistry is indicated by the prefixes cis- or trans-.[3][17]

-

cis-1,4-Dibromocyclohexane: This name denotes the isomer where both bromine atoms are on the same side of the ring.

-

trans-1,4-Dibromocyclohexane: This name indicates that the bromine atoms are on opposite sides of the ring.

When depicting specific chair conformations, the axial or equatorial position of the substituents can be described, but the cis or trans designation in the name refers to the overall stereochemistry of the molecule, not a specific conformation. For instance, a drawing of the diequatorial conformer of trans-1,4-dibromocyclohexane is correctly named trans-1,4-dibromocyclohexane.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between stereoisomers and analyzing conformational equilibria.[18][19][20] Both ¹H and ¹³C NMR can provide valuable structural information.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift and coupling constants of the protons attached to the carbons bearing the bromine atoms (the methine protons) are particularly informative.

-

Axial vs. Equatorial Protons: Axial protons generally resonate at a higher field (lower ppm) than equatorial protons in cyclohexane systems.

-

Coupling Constants: The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. The coupling between an axial proton and its adjacent axial protons (Jax-ax) is typically large (8-13 Hz), while the coupling to adjacent equatorial protons (Jax-eq) is smaller (2-5 Hz). Equatorial protons exhibit small couplings to both adjacent axial and equatorial protons (Jeq-ax and Jeq-eq, respectively), typically in the range of 2-5 Hz.

For trans-1,4-dibromocyclohexane, the predominantly diequatorial conformer will show a complex multiplet for the methine protons with small coupling constants, indicative of their axial orientation. In contrast, the methine protons of the rapidly flipping cis-1,4-dibromocyclohexane will show an averaged signal, as the axial and equatorial environments are quickly interconverting on the NMR timescale at room temperature.[21]

¹³C NMR Spectroscopy

In ¹³C NMR, the chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the stereochemistry. The carbon atom bonded to an axial substituent is typically shielded (shifted to a lower ppm value) compared to a carbon bonded to an equatorial substituent.

For this compound, the cis and trans isomers will exhibit different ¹³C NMR spectra, reflecting their different symmetries and conformational preferences.[22][23][24]

Experimental Protocol: Synthesis of 1,2-Dibromocyclohexane via Bromination of Cyclohexene

While the focus of this guide is on this compound, a common related laboratory procedure that illustrates the principles of electrophilic addition and stereochemistry is the bromination of cyclohexene to yield trans-1,2-dibromocyclohexane. This protocol can be adapted for the synthesis of other brominated cyclohexanes.

Objective: To synthesize trans-1,2-dibromocyclohexane by the electrophilic addition of bromine to cyclohexene.

Materials:

-

Cyclohexene

-

Bromine solution (e.g., 5% in dichloromethane or generated in situ from HBr and H₂O₂)[25][26]

-

Dichloromethane (or another suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, dissolve cyclohexene in dichloromethane in a round-bottom flask equipped with a stir bar. Cool the flask in an ice bath.

-

Bromine Addition: Slowly add the bromine solution dropwise to the stirring cyclohexene solution.[27] The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[28][29] Maintain the temperature below 10 °C during the addition.

-

Quenching: Once the addition is complete and the reaction mixture retains a faint bromine color, add saturated sodium bicarbonate solution to neutralize any excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purification (Optional): The crude product can be purified by distillation under reduced pressure.

Diagram: Experimental Workflow for Bromination of Cyclohexene

Caption: Step-by-step workflow for the synthesis of trans-1,2-dibromocyclohexane.

Conclusion

The stereoisomers of this compound provide a rich platform for exploring the fundamental principles of conformational analysis and stereochemical nomenclature in cyclic systems. A thorough understanding of the interplay between cis/trans isomerism, chair conformations, and the energetic consequences of substituent orientation is essential for predicting the structure, stability, and reactivity of such molecules. Spectroscopic techniques, particularly NMR, offer powerful experimental tools for the elucidation of these stereochemical features. The principles outlined in this guide are broadly applicable to a wide range of substituted cyclohexanes and are of significant relevance in the field of drug design and development, where the three-dimensional structure of a molecule is intrinsically linked to its biological activity.

References

-

Addition Reaction of Bromine to Cyclohexene. (n.d.). University of Washington Department of Chemistry. Retrieved from [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. Retrieved from [Link]

-

A-value. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Bromine addition to cyclohexene. (2023, January 27). Chemistry Online. Retrieved from [Link]

-

Calculating cyclohexane A-values. (n.d.). The DFT Course - Nathan. Retrieved from [Link]

-

Reaction of Bromine with Cyclohexane, Cyclohexene, and Benzene. (n.d.). University of Washington Department of Chemistry. Retrieved from [Link]

-

Table of A-Values. (n.d.). Retrieved from [Link]

-

Chem 267: Cyclohexene. (2020, June). Retrieved from [Link]

-

Cyclohexane 'A values' for Substituents. (2019, November 10). Reddit. Retrieved from [Link]

-

RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. (n.d.). IUPAC. Retrieved from [Link]

-

Need help to write out experiment with chyclohexene and cylcohexane and bromine water. (2006, October 28). Bored of Studies. Retrieved from [Link]

-

How Does IUPAC Naming Incorporate Stereodescriptors? (2025, December 21). YouTube. Retrieved from [Link]

-

Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. (1972). Journal of Chemical Education, 49(8), 561. [Link]

-

Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. (2005). The Journal of Organic Chemistry, 70(26), 10871–10878. [Link]

-

Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. (1962). The Journal of Organic Chemistry, 27(11), 4038–4040. [Link]

-

Conformational analysis of trans-1,4-dihalocyclohexanes. (1967). Canadian Journal of Chemistry, 45(21), 2477-2481. [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (2011). Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

-

Adding Stereochemical Information to IUPAC Names. (n.d.). In Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link]

- Conformational Analysis of Nonchair Cyclohexane Derivatives by Means of NMR, Infrared and Equilibr

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). Royal Society of Chemistry. [Link]

-

1,4-disubstituted cyclohexanes. (n.d.). Fiveable. Retrieved from [Link]

-

Draw the structure of 1,4 di-bromo cyclohexane. (n.d.). Filo. Retrieved from [Link]

-

Axial and Equatorial Bonds in Cyclohexane. (n.d.). In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Draw the two chair conformations for trans-1,4-dibromocyclohexane. (2024, January 9). Brainly.com. Retrieved from [Link]

-

Conformational analysis of trans-1,4-dihalocyclohexanes. (1967). Canadian Journal of Chemistry, 45(21), 2477-2481. [Link]

-

The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. (1960). Acta Chemica Scandinavica, 14, 2139-2144. [Link]

-

Overview of the IUPAC Naming Strategy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Substituted Cyclohexanes. (n.d.). In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

-

Substituted Cyclohexanes: Axial vs Equatorial. (2014, June 27). Master Organic Chemistry. Retrieved from [Link]

-

Substituted Cyclohexanes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Why do we use cis/trans for 1,4-dichlorocyclohexane, but R/S nomenclature for its 1,3 isomers? (2024, March 31). Chemistry Stack Exchange. Retrieved from [Link]

-

Disubstituted Cyclohexanes: cis-trans Isomerism. (2023, April 30). JoVE. Retrieved from [Link]

-

1,2-dibromocyclohexane. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Axial and Equatorial Bonds in Cyclohexane. (n.d.). Fiveable. Retrieved from [Link]

-

Axial and Equatorial Bonds in Cyclohexane. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. (2005). The Journal of Organic Chemistry, 70(26), 10871–10878. [Link]

-

Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023, September 26). Chemistry LibreTexts. Retrieved from [Link]

-

Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. (2018). The Journal of Physical Chemistry A, 122(35), 7075–7082. [Link]

-

Preparation of cyclohexene. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

(a) Stereoisomerism of this compound. (i)). (2019, February 6). Chegg.com. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Draw the structure of 1,4 di-bromo cyclohexane | Filo [askfilo.com]

- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 5. fiveable.me [fiveable.me]

- 6. 4.6 Axial and Equatorial Bonds in Cyclohexane – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. brainly.com [brainly.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. A value - Wikipedia [en.wikipedia.org]

- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 14. reddit.com [reddit.com]

- 15. publications.iupac.org [publications.iupac.org]

- 16. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. auremn.org.br [auremn.org.br]

- 21. researchgate.net [researchgate.net]

- 22. This compound | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. spectrabase.com [spectrabase.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

- 26. chemistry-online.com [chemistry-online.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. people.chem.umass.edu [people.chem.umass.edu]

- 29. Need help to write out experiment with chyclohexene and cylcohexane and bromine water | Bored Of Studies [boredofstudies.org]

A Technical Guide to the Conformational Equilibrium of 1,4-Dibromocyclohexane: A Balance of Steric and Electronic Effects

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular reactivity and pharmacophore modeling. While steric hindrance, often quantified by empirical A-values, provides a reliable first approximation of conformational preference, molecules like trans-1,4-dibromocyclohexane present a more nuanced case. Here, the diequatorial (e,e) conformer is only marginally more stable than the diaxial (a,a) form, a deviation from predictions based solely on steric bulk. This guide provides an in-depth analysis of the subtle interplay between steric strain and intramolecular electronic interactions that governs this equilibrium. We will present the theoretical framework, detailed experimental protocols using Nuclear Magnetic Resonance (NMR) spectroscopy for empirical determination, and insights from computational modeling, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: Beyond Simple Sterics

The chair conformation of cyclohexane minimizes both angle and torsional strain, resulting in two distinct substituent positions: axial and equatorial. For monosubstituted cyclohexanes, the preference for the equatorial position is a well-established principle, driven by the avoidance of destabilizing 1,3-diaxial interactions.[1][2] This preference is quantified by the conformational free energy, or "A-value."

However, in polysubstituted systems, particularly those with polar substituents, this model can be insufficient. The case of trans-1,4-dibromocyclohexane is a classic example where dipole-dipole interactions significantly influence the conformational equilibrium, challenging predictions based on simple steric arguments. Understanding this balance is critical for predicting molecular shape, which in turn dictates biological activity and chemical reactivity.

Isomeric and Conformational Landscape

1,4-Dibromocyclohexane exists as two geometric isomers: cis and trans.

-

cis-1,4-Dibromocyclohexane : In the chair conformation, one bromine substituent must be axial and the other equatorial (a,e). The ring flip produces an equivalent (e,a) conformation. These two forms are degenerate and rapidly interconvert, presenting as a single averaged structure under most conditions.

-

trans-1,4-Dibromocyclohexane : This isomer can exist as two distinct, non-equivalent chair conformers: one with both bromine atoms in equatorial positions (diequatorial, e,e) and one with both in axial positions (diaxial, a,a).[3][4] These two conformers are in a dynamic equilibrium, and the position of this equilibrium is the central focus of this guide.

Thermodynamic Analysis: A Delicate Equilibrium

The relative stability of the trans-diaxial and trans-diequatorial conformers is dictated by a subtle competition between steric and electronic effects.

Steric Strain and A-Values

The A-value for a substituent represents the free energy penalty (ΔG°) for it occupying an axial position. The A-value for a bromine atom is surprisingly small, approximately 0.43 kcal/mol .[5] This is lower than that for a methyl group (1.74 kcal/mol) despite bromine's larger atomic size. The reason is the significantly longer carbon-bromine bond length (~1.93 Å) compared to a carbon-carbon bond (~1.54 Å), which places the bulky bromine atom further from the opposing axial hydrogens, thus reducing the steric clash of the 1,3-diaxial interactions.[5]

Based on A-values alone, the diaxial conformer would possess two such interactions, leading to a predicted destabilization of 2 * 0.43 = 0.86 kcal/mol relative to the diequatorial conformer.

Electronic Effects: The Role of Dipole Moments

The C-Br bond is polar, with a significant bond dipole moment. The spatial arrangement of these dipoles in the two conformers leads to different net molecular dipoles and intramolecular electrostatic interactions.[6]

-

Diequatorial (e,e) Conformer : The two C-Br bond dipoles are roughly parallel, resulting in a net molecular dipole moment and repulsive interaction between the partial negative charges on the bromine atoms.

-

Diaxial (a,a) Conformer : The two C-Br bond dipoles are anti-parallel, largely canceling each other out. This arrangement minimizes electrostatic repulsion and results in a molecule with a near-zero dipole moment.

This electrostatic stabilization of the diaxial form counteracts the steric destabilization. Experimental measurements have shown that the diequatorial conformer is favored by only about 0.2 kcal/mol , a value significantly smaller than that predicted by sterics alone, confirming the importance of the electrostatic contribution.[7]

Solvent Effects

The solvent environment can further influence the equilibrium. The diequatorial conformer, having a larger net dipole moment, is stabilized to a greater extent by polar solvents compared to the nearly non-polar diaxial conformer.[8] Conversely, in non-polar solvents or the gas phase, the preference for the diequatorial form is diminished, and in some dihalocyclohexanes, the diaxial form can even become the major conformer.

Data Summary: Energetic Contributions

| Parameter | Diaxial (a,a) Conformer | Diequatorial (e,e) Conformer | Notes |

| Steric Strain (from A-values) | ~0.86 kcal/mol | 0 kcal/mol (baseline) | Destabilizing 1,3-diaxial interactions.[5] |

| Dipole-Dipole Interaction | Stabilizing (anti-parallel) | Destabilizing (parallel) | Electrostatic effect opposes the steric effect. |

| Net Molecular Dipole Moment | ~ 0 D | > 0 D | Influences solubility and solvent effects.[7] |

| Experimental ΔG° | + 0.2 kcal/mol | 0 kcal/mol (more stable) | Shows the diequatorial form is only slightly favored.[7] |

Experimental Workflow for Conformational Analysis via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying dynamic conformational equilibria.[9] We present two robust protocols.

Workflow Overview

Caption: Experimental workflow for determining conformational equilibrium.

Protocol 1: Low-Temperature ('Freeze-Out') NMR

This method provides the most direct measurement by slowing the rate of chair-chair interconversion until it is slow on the NMR timescale, allowing for the observation of distinct signals for each conformer.[10]

Methodology:

-

Sample Preparation: Prepare a ~10-20 mg/mL solution of trans-1,4-dibromocyclohexane in a solvent with a low freezing point (e.g., carbon disulfide, deuterated toluene, or dichloromethane).

-

Instrument Setup: Use an NMR spectrometer equipped with a variable-temperature probe. Calibrate the probe temperature using a standard sample (e.g., methanol).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). The signal for the protons on the bromine-bearing carbons (H-C-Br) will appear as a single, broad resonance due to rapid conformational averaging.

-

Cooling and Acquisition: Gradually lower the sample temperature in increments of 10-20 K. Acquire a spectrum at each temperature.

-

Coalescence and Resolution: As the temperature decreases, the broad H-C-Br signal will broaden further and then split into two distinct sets of signals. This splitting point is the coalescence temperature. Continue cooling until the signals are sharp and well-resolved (typically below -80 °C or 193 K).[10]

-

Data Analysis:

-

Identify the two signals corresponding to the H-C-Br proton in the diaxial and diequatorial environments.

-

Carefully integrate the area under each of these signals. The ratio of the integrals directly corresponds to the population ratio of the two conformers.

-

Calculate the equilibrium constant: K_eq = (Integral of major conformer) / (Integral of minor conformer).

-

Calculate the free energy difference: ΔG° = -RT ln(K_eq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was recorded.

-

Protocol 2: Room-Temperature NMR (Karplus Relationship)

This method uses the time-averaged vicinal coupling constants (³J_HH) to determine the equilibrium position without requiring low temperatures.

Methodology:

-

Sample Preparation: Prepare a standard solution (~10-20 mg/mL) in a common solvent like CDCl₃.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum, ensuring sufficient digital resolution to accurately measure coupling constants.

-

Signal Analysis: Focus on the multiplet corresponding to the H-C-Br proton. The width of this multiplet is a weighted average of the widths of the pure axial and pure equatorial signals.

-

Calculation:

-

The observed coupling constant (J_obs) is a weighted average: J_obs = (N_a * J_a) + (N_e * J_e), where N_a and N_e are the mole fractions of the diaxial and diequatorial conformers, respectively.

-

Standard values for the coupling constants of the "locked" conformers are required. For a proton on a cyclohexane ring, typical values are:

-

Axial Proton (J_a): Shows two large trans-diaxial couplings (J_aa ≈ 10-13 Hz) and two smaller axial-equatorial couplings (J_ae ≈ 2-5 Hz).

-

Equatorial Proton (J_e): Shows two small equatorial-axial couplings (J_ea ≈ 2-5 Hz) and two smaller equatorial-equatorial couplings (J_ee ≈ 2-5 Hz).

-

-

Since N_a + N_e = 1, the equation can be solved for one variable (e.g., N_e = (J_obs - J_a) / (J_e - J_a)).

-

Once N_a and N_e are known, calculate K_eq = N_e / N_a and subsequently ΔG°.

-

The Role of Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT), provide a powerful theoretical tool to complement experimental findings.[11] By calculating the potential energy of each conformer, these methods can predict the energy difference (ΔE), which is a good approximation of the enthalpy difference (ΔH°). These calculations can corroborate experimental results and help dissect the energetic contributions from sterics and electronics.

Caption: Energy relationship between trans conformers.

Conclusion and Implications

The conformational analysis of trans-1,4-dibromocyclohexane serves as an exemplary case study where a simple steric model is insufficient to predict molecular behavior. The stability of its conformers is governed by a fine balance between destabilizing 1,3-diaxial steric interactions and stabilizing anti-parallel dipole-dipole interactions in the diaxial form. The resulting small energy difference (ΔG° ≈ 0.2 kcal/mol) highlights the necessity of considering electronic effects in the conformational analysis of polar molecules.

For professionals in drug development, this understanding is paramount. The three-dimensional shape of a molecule, dictated by its preferred conformation, is a key determinant of its ability to bind to a biological target. A seemingly minor energy difference can significantly shift a conformational equilibrium, potentially rendering a molecule active or inactive. The experimental and computational techniques outlined in this guide provide a robust framework for elucidating these critical structural details.

References

-

Brainly. (2023). trans-1,4-Dibromocyclohexane is more stable than the cis isomer because only the trans isomer can adopt a. Available at: [Link]

-

Brainly. (2024). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Indicate which conformation is more. Available at: [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]

-

JoVE. (2024). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. JoVE Core Analytical Chemistry. Available at: [Link]

-

Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. Available at: [Link]

-

ResearchGate. (1965). Conformational analysis of trans-1,4-dihalocyclohexanes. Available at: [Link]

-

Squillacote, M., et al. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2011). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. Available at: [Link]

-

Chemistry LibreTexts. (2021). Conformational analysis of cyclohexanes. Available at: [Link]

-

ResearchGate. (2020). Probing the influence of solvent effects on the conformational behavior of 1,4-diazacyclohexane systems. Available at: [Link]

-

Old School Chemistry. (2023). Why Are Dipole-Dipole Interactions Important For Polar Compounds? YouTube. Available at: [Link]

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 3. brainly.com [brainly.com]

- 4. brainly.com [brainly.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. auremn.org.br [auremn.org.br]

- 10. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1,4-Dibromocyclohexane from Cyclohexene

Introduction

1,4-Dibromocyclohexane is a valuable bifunctional alkyl halide that serves as a symmetric, di-electrophilic linker in the synthesis of more complex molecular architectures. Its defined stereochemistry and the reactivity of its carbon-bromine bonds make it a crucial building block for constructing multi-charged chromophores, organic materials, and pharmacologically active compounds. For instance, it functions as a critical spacer in the synthesis of cyanine dyes with demonstrated antitumor activity. While numerous synthetic routes to halogenated alkanes exist, this guide focuses on a robust and mechanistically insightful pathway starting from the readily available and inexpensive feedstock, cyclohexene.

Direct, single-step conversion of cyclohexene to this compound is not feasible through standard addition reactions, which exclusively functionalize the C1 and C2 positions of the double bond. Therefore, a multi-step strategy is required. This whitepaper provides a comprehensive technical overview of a two-step, radical-mediated synthesis designed for research and development professionals. The narrative emphasizes the causality behind procedural choices, ensuring a deep understanding of the underlying chemical principles.

Chapter 1: Strategic Overview of the Synthesis

The conversion of cyclohexene to this compound is most logically achieved through a two-stage process. This strategy circumvents the inherent reactivity limitations of the starting alkene and leverages the distinct regioselectivity of radical reactions.

-

Step 1: Hydrobromination of Cyclohexene. The first stage involves the saturation of the cyclohexene double bond to form a bromocyclohexane intermediate. A free-radical addition of hydrogen bromide (HBr) is employed, which, while yielding the same product as ionic addition in this symmetric case, establishes a radical-based theme that is central to the subsequent transformation.

-

Step 2: Free-Radical Bromination of Bromocyclohexane. The second stage introduces the final bromine atom onto the saturated cyclohexane ring. This is accomplished via a selective free-radical substitution reaction, where control of reaction conditions is paramount to favor the formation of the desired 1,4-isomer over other constitutional isomers.

This strategic approach is visualized in the workflow diagram below.

Caption: Overall workflow for the two-step synthesis.

Chapter 2: Synthesis of the Bromocyclohexane Intermediate

Mechanistic Insight: Free-Radical Addition of HBr

The addition of HBr to alkenes can proceed through two distinct mechanisms: electrophilic (ionic) addition, which follows Markovnikov's rule, and free-radical addition, which occurs in the presence of peroxides (ROOR) and proceeds with anti-Markovnikov regioselectivity.[1] For a symmetrical alkene like cyclohexene, both pathways yield the same product, bromocyclohexane. However, we detail the free-radical pathway here as it provides a coherent mechanistic theme for the overall synthesis. This reaction is often referred to as the "Kharasch effect."[2]

The mechanism is a chain reaction involving three key stages: initiation, propagation, and termination.[3][4]

-

Initiation: The reaction is initiated by the homolytic cleavage of a weak peroxide (e.g., benzoyl peroxide) O-O bond upon heating, generating two alkoxy radicals. This highly reactive radical then abstracts a hydrogen atom from HBr to produce a bromine radical (Br•).[5][6]

-

Propagation: The bromine radical adds to the cyclohexene double bond, forming the most stable possible carbon radical intermediate. In this case, a secondary radical is formed. This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the bromocyclohexane product and regenerating a bromine radical, which continues the chain.

-

Termination: The chain reaction is terminated when any two radical species combine.

Caption: Free-radical addition of HBr to cyclohexene.

Experimental Protocol: Synthesis of Bromocyclohexane

Safety Precaution: This procedure involves corrosive HBr and potentially explosive peroxides. All operations must be conducted in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and compatible gloves.

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Charge the flask with cyclohexene and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction Execution: Cool the flask in an ice-water bath. Slowly add hydrobromic acid (48% aqueous solution or a solution in acetic acid) via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude bromocyclohexane.

-

Purification: The crude product can be purified by vacuum distillation to afford pure bromocyclohexane.[7]

| Parameter | Value | Source/Justification |

| Cyclohexene | 1.0 mol | Starting Material |

| Hydrobromic Acid (48%) | 1.2 mol | Reagent, slight excess ensures full conversion |

| Benzoyl Peroxide (ROOR) | 0.02 mol | Radical Initiator[6] |

| Solvent | None (or CCl₄) | Neat reaction or in an inert solvent |

| Temperature | 0-10 °C (addition), RT (reaction) | Controls exothermicity, prevents side reactions |

| Reaction Time | 3-4 hours | Typical for completion |

| Expected Yield | 75-85% | Literature precedent for similar reactions |

Chapter 3: Synthesis of this compound via Photobromination

Mechanistic Insight: Regioselectivity in Free-Radical Bromination

The bromination of the saturated bromocyclohexane ring proceeds via a free-radical substitution mechanism, analogous to the halogenation of alkanes.[8] The key challenge in this step is controlling the regioselectivity.

-

Mechanism: The reaction is initiated by the homolytic cleavage of Br-Br or the N-Br bond in N-Bromosuccinimide (NBS) by UV light (hν) or a chemical initiator (AIBN) to generate a bromine radical.[3] This radical abstracts a hydrogen atom from the bromocyclohexane ring to form the most stable carbon radical. The resulting cyclohexyl radical then reacts with a bromine source (Br₂ or NBS) to form the dibromocyclohexane product and regenerate a bromine radical.

-

Regioselectivity: Free-radical bromination is highly selective and favors the abstraction of a hydrogen atom that leads to the most stable radical intermediate (tertiary > secondary > primary).[9][10] In bromocyclohexane, all available hydrogens are on secondary carbons. However, the existing bromine substituent exerts a deactivating inductive effect, which slightly disfavors abstraction at the adjacent C2/C6 positions. Abstraction at the C4 (para) position is sterically and electronically favorable, but abstraction at C3/C5 will also occur. Consequently, a mixture of 1,2-, 1,3-, and this compound isomers is inevitably formed.[8] Careful control of reaction conditions and rigorous purification are therefore essential. The use of N-Bromosuccinimide (NBS) is preferred over liquid bromine as it provides a low, constant concentration of Br₂, minimizing side reactions like polybromination.[11][12]

Caption: Free-radical bromination of bromocyclohexane.

Experimental Protocol: Synthesis of this compound

Safety Precaution: NBS is an irritant and a source of bromine. Carbon tetrachloride (CCl₄) is a carcinogen and should be handled with extreme care or replaced with a safer solvent like cyclohexane. The reaction should be performed in a well-ventilated fume hood, away from light sources other than the one used for initiation.

-

Apparatus Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine bromocyclohexane, N-Bromosuccinimide (NBS), and a catalytic amount of AIBN in anhydrous carbon tetrachloride or cyclohexane.

-

Reaction Initiation: Irradiate the flask with a UV lamp or a 100-150W incandescent bulb positioned close to the flask to initiate the reaction.

-

Reaction Execution: Heat the mixture to a gentle reflux. The reaction is often indicated by the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats on the surface.

-

Reaction Completion: Continue refluxing for 2-4 hours or until all the NBS has been consumed (TLC monitoring is also effective).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filtrate with water and then with a saturated sodium thiosulfate solution to remove any remaining traces of bromine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude product is a mixture of isomers. Separation can be achieved by fractional distillation under reduced pressure or, for higher purity, by column chromatography on silica gel using a non-polar eluent (e.g., hexanes). The trans-1,4-dibromocyclohexane isomer is a solid at room temperature and may be further purified by recrystallization.

| Parameter | Value | Source/Justification |

| Bromocyclohexane | 1.0 mol | Substrate |

| N-Bromosuccinimide (NBS) | 1.0 mol | Brominating Agent, 1:1 stoichiometry to favor mono-substitution[3] |

| AIBN | 0.01 mol | Radical Initiator[12] |

| Solvent | Anhydrous CCl₄ or Cyclohexane | Inert solvent for radical reactions |

| Initiation | UV lamp or 150W bulb | Photolytic initiation of radical formation[2] |

| Reaction Time | 2-4 hours | Typical for completion |

| Expected Yield (1,4-isomer) | 30-40% (post-purification) | Reflects formation of multiple isomers |

Chapter 4: Analytical Characterization

Confirmation of the desired this compound isomer and determination of its purity are critical. The product will exist as cis and trans stereoisomers, which can be distinguished and quantified using the following methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of the different dibromocyclohexane isomers based on their boiling points and provides the molecular weight (m/z = 242 g/mol for C₆H₁₀Br₂) and fragmentation pattern for each, confirming their identity.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling patterns of the protons are highly dependent on the stereochemistry. In trans-1,4-dibromocyclohexane, the two methine protons (CH-Br) are equivalent due to symmetry, resulting in a simplified spectrum compared to the cis isomer or other constitutional isomers.

-

¹³C NMR: The number of unique carbon signals can distinguish between the isomers. The highly symmetric trans-1,4-isomer will show only three signals, whereas the cis-1,4-isomer and other constitutional isomers will show more.

-

Chapter 5: Safety and Hazard Management

The reagents used in this synthesis present significant hazards that require strict safety protocols.

-

Hydrogen Bromide (HBr): A highly corrosive and toxic gas or aqueous solution. Causes severe burns upon contact and respiratory damage upon inhalation. Must be handled in a fume hood with acid-resistant gloves and full facial protection.

-

Organic Peroxides (e.g., Benzoyl Peroxide): Thermally unstable and can decompose explosively upon shock, friction, or heat. They are also strong oxidizing agents. Store in original containers at recommended temperatures, away from heat sources and incompatible materials. Do not use metal spatulas for handling.

-

N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system. It is also a source of bromine. Handle with gloves and safety glasses in a well-ventilated area. Protect from moisture to prevent decomposition.

-

Bromine (generated in situ): Highly toxic, corrosive, and volatile. Causes severe chemical burns. All procedures that may generate bromine must be performed within a fume hood. Have a sodium thiosulfate or sodium bisulfite solution readily available to neutralize spills.

Conclusion